(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide
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Overview
Description
®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a hydroxy group, two oxo groups, and a carboxamide group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide may involve large-scale synthesis using automated reactors. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxo groups yields dihydroxy derivatives.
Scientific Research Applications
®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide: The enantiomer of the compound, which may have different biological activities.
4-Hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of a carboxamide group.
2,5-Dioxoimidazolidine-4-carboxamide: A compound lacking the hydroxy group, which may affect its reactivity and applications.
Uniqueness
®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4R)-4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGZFYKMJPRGRH-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(NC(=O)N1)(C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=O)[C@@](NC(=O)N1)(C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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